molecular formula C13H15N B13111023 2H-Azirine, 2-(3-butenyl)-2-methyl-3-phenyl- CAS No. 58130-08-8

2H-Azirine, 2-(3-butenyl)-2-methyl-3-phenyl-

Katalognummer: B13111023
CAS-Nummer: 58130-08-8
Molekulargewicht: 185.26 g/mol
InChI-Schlüssel: MKLZGCOPICIQRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(But-3-en-1-yl)-2-methyl-3-phenyl-2H-azirine is a heterocyclic organic compound characterized by a three-membered azirine ring. This compound is notable for its unique structural features, which include a but-3-en-1-yl group, a methyl group, and a phenyl group attached to the azirine ring. These structural elements contribute to its distinct chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-en-1-yl)-2-methyl-3-phenyl-2H-azirine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(but-3-en-1-yl)-propane-1,3-diol with suitable reagents to form the azirine ring . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(But-3-en-1-yl)-2-methyl-3-phenyl-2H-azirine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to obtain high-quality product suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(But-3-en-1-yl)-2-methyl-3-phenyl-2H-azirine undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The azirine ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted azirines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azirine oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted azirines with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-(But-3-en-1-yl)-2-methyl-3-phenyl-2H-azirine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(But-3-en-1-yl)-2-methyl-3-phenyl-2H-azirine involves its interaction with molecular targets through its azirine ring. The ring strain and electronic properties of the azirine ring make it reactive towards various nucleophiles and electrophiles. This reactivity allows it to participate in a range of chemical reactions, leading to the formation of different products. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenyl-2H-azirine: Lacks the but-3-en-1-yl and methyl groups, making it less sterically hindered.

    2-Methyl-3-phenyl-2H-azirine: Similar structure but without the but-3-en-1-yl group.

    3-Phenyl-2H-azirine: Lacks both the but-3-en-1-yl and methyl groups.

Uniqueness

2-(But-3-en-1-yl)-2-methyl-3-phenyl-2H-azirine is unique due to the presence of the but-3-en-1-yl group, which introduces additional steric and electronic effects. These effects can influence its reactivity and interactions with other molecules, making it distinct from other azirine derivatives.

Eigenschaften

CAS-Nummer

58130-08-8

Molekularformel

C13H15N

Molekulargewicht

185.26 g/mol

IUPAC-Name

2-but-3-enyl-2-methyl-3-phenylazirine

InChI

InChI=1S/C13H15N/c1-3-4-10-13(2)12(14-13)11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3

InChI-Schlüssel

MKLZGCOPICIQRE-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=N1)C2=CC=CC=C2)CCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.